Cas no 2034517-83-2 (1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide)

1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide is a heterocyclic compound featuring a fused indazole core linked to a 1,2,4-oxadiazole moiety via a carboxamide bridge. The inclusion of a tetrahydropyran (oxan-4-yl) group enhances its structural complexity and potential binding affinity. This compound is of interest in medicinal chemistry due to its modular scaffold, which allows for targeted modifications to optimize pharmacokinetic properties. Its oxadiazole and indazole functionalities suggest potential applications in drug discovery, particularly as a kinase inhibitor or protease modulator. The molecule’s balanced lipophilicity and hydrogen-bonding capacity may contribute to improved bioavailability and selectivity in biological systems. Further research is warranted to explore its therapeutic potential.
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide structure
2034517-83-2 structure
商品名:1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
CAS番号:2034517-83-2
MF:C17H19N5O3
メガワット:341.364463090897
CID:5336440

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide
    • 1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
    • 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
    • インチ: 1S/C17H19N5O3/c1-22-13-5-3-2-4-12(13)15(20-22)17(23)18-10-14-19-16(21-25-14)11-6-8-24-9-7-11/h2-5,11H,6-10H2,1H3,(H,18,23)
    • InChIKey: GUDOBQAGHPEUDI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C2=NOC(CNC(C3C4C=CC=CC=4N(C)N=3)=O)=N2)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 473
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 95.1

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6559-1828-5μmol
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6559-1828-40mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
40mg
$140.0 2023-09-08
Life Chemicals
F6559-1828-4mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
4mg
$66.0 2023-09-08
Life Chemicals
F6559-1828-25mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
25mg
$109.0 2023-09-08
Life Chemicals
F6559-1828-2μmol
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6559-1828-20μmol
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6559-1828-10mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
10mg
$79.0 2023-09-08
Life Chemicals
F6559-1828-2mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
2mg
$59.0 2023-09-08
Life Chemicals
F6559-1828-20mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
20mg
$99.0 2023-09-08
Life Chemicals
F6559-1828-5mg
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide
2034517-83-2
5mg
$69.0 2023-09-08

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide 関連文献

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 2034517-83-2 and Product Name: 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide

The compound with the CAS number 2034517-83-2 and the product name 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate architecture of this molecule, featuring a 1H-indazole core linked to an oxadiazole moiety, makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of complex molecular structures. The presence of multiple heterocyclic rings in 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide not only contributes to its unique chemical properties but also opens up possibilities for diverse biological interactions. The oxan-4-yl substituent and the 1,2,4-oxadiazol ring are particularly noteworthy, as they have been implicated in various pharmacological effects across different therapeutic areas.

One of the most compelling aspects of this compound is its potential application in oncology research. The 1H-indazole scaffold is well-documented for its role in modulating enzyme activity and cellular signaling pathways relevant to cancer progression. Preclinical studies have suggested that indazole derivatives can exhibit inhibitory effects on kinases and other targets involved in tumor growth and metastasis. The structural features of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide, particularly the interaction between the oxadiazole and indazole moieties, may enhance its binding affinity and selectivity towards specific cancer-related proteins.

Moreover, the compound's design incorporates elements that are known to improve pharmacokinetic properties. The methyl group at the nitrogen position and the carboxamide functional group contribute to solubility and metabolic stability, which are critical factors for drug efficacy. These features align with current trends in pharmaceutical development, where optimizing bioavailability is as important as targeting biological activity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. By leveraging molecular docking simulations, researchers can explore how 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide might interact with biological targets such as enzymes or receptors. These simulations have hinted at potential binding modes that could explain its observed biological activity. For instance, the oxan-4-yl substituent might engage in hydrogen bonding or hydrophobic interactions with specific residues in a target protein, thereby modulating its function.

The synthesis of this compound represents a sophisticated application of organic chemistry techniques. The integration of multiple heterocyclic systems requires careful planning to ensure regioselectivity and yield optimization. Modern synthetic methodologies have made it possible to construct complex molecules like this one with greater precision than ever before. This has not only facilitated the preparation of novel compounds but has also enhanced our understanding of structure-function relationships in drug design.

In addition to oncology applications, this compound has shown promise in other therapeutic areas. Its structural motifs are reminiscent of molecules that have demonstrated efficacy in anti-inflammatory and antimicrobial contexts. The presence of both aromatic and heteroaromatic rings suggests that it could interfere with pathogenic processes by inhibiting key enzymes or disrupting essential cellular pathways.

The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has become an indispensable technique for identifying lead compounds like this one. By rapidly evaluating thousands of molecules against known targets, researchers can prioritize candidates for further experimental validation. The success of HTVS relies on accurate molecular representations and robust scoring functions, which are continually being refined based on experimental data.

As research progresses, interdisciplinary collaboration will be crucial for unlocking the full potential of compounds like 1-methyl-N-{[3-(oxan-4-y)]methyl}-1H-indazole -3-carboxamide. Combining expertise from medicinal chemistry, biochemistry, pharmacology, and computational science will enable more comprehensive investigations into their mechanisms of action and therapeutic applications.

The future directions for this compound include further preclinical testing to assess its safety profile and efficacy in animal models. Once these studies are completed successfully, it may proceed to clinical trials where it could be evaluated for its potential as a new therapeutic agent. Given its unique structure and promising preclinical data, 2034517 -83 -2 holds significant promise for addressing unmet medical needs across multiple disease areas.

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